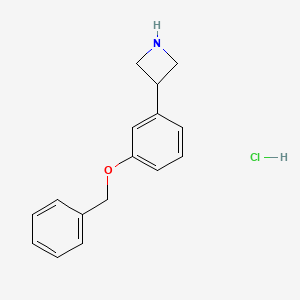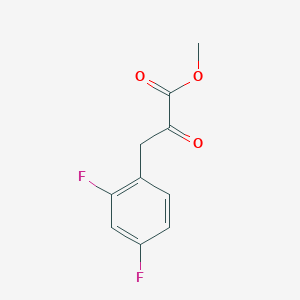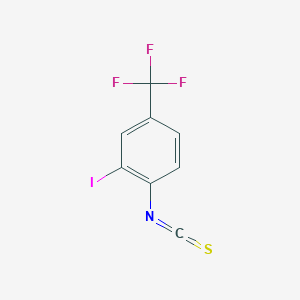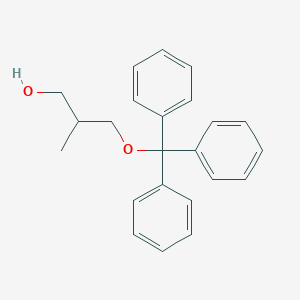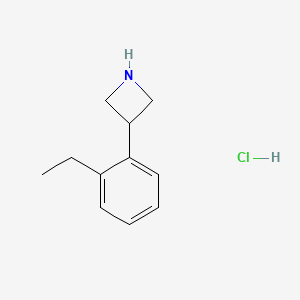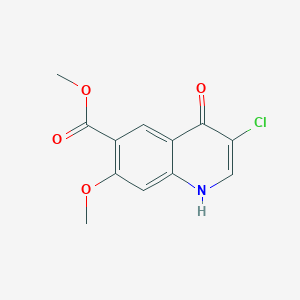
Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry Quinoline compounds are notable for their aromatic structure, which consists of a benzene ring fused with a pyridine ring
Métodos De Preparación
The synthesis of Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Chlorination: The precursor undergoes chlorination to introduce the chlorine atom at the 3-position.
Hydroxylation: The compound is then hydroxylated at the 4-position.
Methoxylation: Methoxylation at the 7-position is achieved using methanol and a suitable catalyst.
Carboxylation: Finally, the carboxylate group is introduced at the 6-position through a carboxylation reaction.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Esterification: The carboxylate group can undergo esterification to form different esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Aplicaciones Científicas De Investigación
Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cellular signaling pathways.
Comparación Con Compuestos Similares
Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial properties.
Quinoline-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
7-Hydroxy-4-methylquinoline: Studied for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10ClNO4 |
|---|---|
Peso molecular |
267.66 g/mol |
Nombre IUPAC |
methyl 3-chloro-7-methoxy-4-oxo-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C12H10ClNO4/c1-17-10-4-9-6(3-7(10)12(16)18-2)11(15)8(13)5-14-9/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
CUWYTDHRSWMFHT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)NC=C(C2=O)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



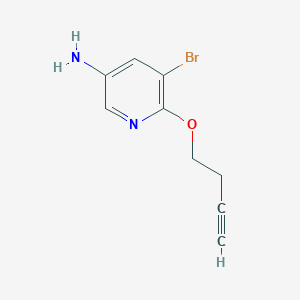


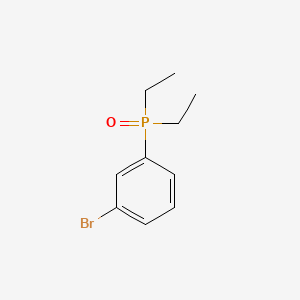
![1-[(6-Methyl-3-pyridyl)methyl]guanidine](/img/structure/B13695811.png)

